N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C15H25N5O and a molecular weight of 291.399 . It is also known by the registry number ZINC000010594107 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . A solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a cyclohexyl group attached to a tetrazolyl group, which is further attached to a cyclopentanecarboxamide group . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
Tetrazoles are known to undergo a variety of chemical reactions. For instance, one of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2, followed by the loss of the hydrogen radical . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 291.399 . Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .
Mode of Action
It’s known that the tetrazole group in the molecule can interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting or activating certain proteins, which can lead to changes in cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMWMSAZVFPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.